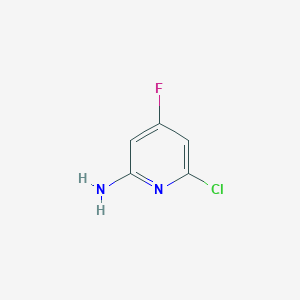

6-Chloro-4-fluoropyridin-2-amine

Description

Significance of Pyridine (B92270) and Aminopyridine Scaffolds in Synthetic Chemistry and Material Science

The pyridine ring, a nitrogen-containing six-membered heterocycle, is a fundamental structural motif in chemistry. chemicalbook.comchemicalbook.com Its unique properties, including basicity, stability, and the ability to form hydrogen bonds, make it a widely used scaffold in drug design and synthesis. chemicalbook.com Pyridine and its derivatives are not only common solvents and reagents in organic laboratories but are also integral components in a vast array of applications, from pharmaceuticals and agrochemicals to functional nanomaterials and ligands in organometallic catalysis. chemicalbook.comchemicalbook.com In the realm of medicine, the pyridine scaffold is considered a "privileged structure," as it is present in thousands of drug molecules, including numerous FDA-approved pharmaceuticals. chemicalbook.comachmem.comgoogle.com

The introduction of an amino group to the pyridine ring, forming aminopyridines, further enhances the chemical versatility and biological relevance of the scaffold. The amino group can act as a hydrogen bond donor and a site for further functionalization, making aminopyridines valuable intermediates in the synthesis of more complex molecules. nih.gov Their derivatives have shown a wide spectrum of biological activities, contributing to the development of new therapeutic agents. nih.gov In material science, the electronic properties and ability to participate in intermolecular interactions make pyridine and aminopyridine-based compounds candidates for optical and electronic materials. chemicalbook.com

Role of Halogenation in Modulating Pyridine Reactivity and Synthetic Utility

Halogenation, the introduction of one or more halogen atoms, is a critical strategy for modulating the chemical properties of the pyridine ring. bldpharm.com The high electronegativity of halogens, such as chlorine and fluorine, exerts a strong electron-withdrawing inductive effect, which deactivates the pyridine ring towards electrophilic substitution. acs.org This deactivation often requires harsh reaction conditions for electrophilic attack. bldpharm.com

Conversely, this electronic perturbation makes the halogenated pyridine ring more susceptible to nucleophilic aromatic substitution (SNAr). acs.org The carbon-halogen bond serves as a reactive handle, allowing for the introduction of a wide variety of nucleophiles, thereby enabling the construction of diverse molecular architectures. bldpharm.com This synthetic utility is particularly pronounced for halogens at the 2- and 4-positions of the pyridine ring. acs.org Fluoropyridines, for instance, are often more reactive in SNAr reactions than their chloro-analogs due to the high electronegativity of fluorine. acs.org The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be significantly faster than that of 2-chloropyridine (B119429). acs.org This differential reactivity allows for selective functionalization in polyhalogenated systems. The strategic placement of halogens is therefore a key design element in the synthesis of complex, functional molecules for medicinal chemistry and material science. bldpharm.comambeed.com

Specific Focus on Chlorinated and Fluorinated Pyridin-2-amine Derivatives

Within the broad class of halogenated pyridines, derivatives of pyridin-2-amine bearing both chlorine and fluorine atoms are of particular interest. These compounds combine the structural features of an aminopyridine with the reactivity-modulating effects of two different halogens. The presence of the amino group at the 2-position can influence the regioselectivity of further reactions, while the chlorine and fluorine atoms provide distinct sites for nucleophilic substitution, potentially allowing for sequential and site-selective modifications.

A representative of this class is the compound 6-Chloro-4-fluoropyridin-2-amine . While specific, in-depth research on this particular isomer is not extensively documented in publicly available literature, its structural features suggest its potential as a valuable building block in synthetic and medicinal chemistry. Its properties can be inferred from the well-established chemistry of related halogenated aminopyridines. The following table summarizes the known physicochemical properties of this compound.

| Property | Value | Source |

|---|---|---|

| CAS Number | 1393567-36-6 | bldpharm.com |

| Molecular Formula | C₅H₄ClFN₂ | achmem.combldpharm.com |

| Molecular Weight | 146.55 g/mol | achmem.com |

| SMILES | C1=C(C=C(N=C1N)Cl)F | achmem.com |

| Storage Conditions | Keep in dark place, inert atmosphere, room temperature | achmem.com |

The synthesis of such dihalogenated aminopyridines can be challenging and often involves multi-step sequences. For example, the synthesis of the related 2-amino-4-fluoropyridine (B1287999) has been approached through routes starting from 2-pyridinecarboxylic acid or via halogen exchange on a chlorinated precursor. chemicalbook.comambeed.com These methods often involve steps like nitration, reduction, and diazotization, highlighting the complex synthetic pathways required to access these valuable building blocks. chemicalbook.comambeed.com The utility of these compounds is underscored by their application as intermediates in the synthesis of bioactive molecules, including kinase inhibitors and agrochemicals. acs.orgbcpcpesticidecompendium.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H4ClFN2 |

|---|---|

Molecular Weight |

146.55 g/mol |

IUPAC Name |

6-chloro-4-fluoropyridin-2-amine |

InChI |

InChI=1S/C5H4ClFN2/c6-4-1-3(7)2-5(8)9-4/h1-2H,(H2,8,9) |

InChI Key |

CYBOTGMDBCGDMS-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(N=C1N)Cl)F |

Origin of Product |

United States |

Reaction Mechanisms and Reactivity Profiles

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pyridines

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings, particularly those that are electron-deficient, such as pyridines. wikipedia.org In this type of reaction, a nucleophile replaces a leaving group, typically a halide, on the aromatic ring. wikipedia.org The reactivity of halogenated pyridines in SNAr reactions is significantly influenced by the position of the halogen atoms and the presence of other substituents on the ring. wikipedia.orgyoutube.com

Influence of Halogen Position on Reactivity (e.g., 2- vs. 4- vs. 3-positions)

The position of the halogen atom on the pyridine (B92270) ring plays a crucial role in determining its reactivity towards nucleophilic attack. Halogens at the 2- and 4-positions are generally more susceptible to substitution than those at the 3-position. wikipedia.orgyoutube.com This is because the electron-withdrawing nitrogen atom in the pyridine ring can effectively stabilize the negative charge of the Meisenheimer complex, an intermediate formed during the SNAr reaction, when the attack occurs at the ortho (2-) or para (4-) positions. wikipedia.orgyoutube.com

The relative reactivity of 2- versus 4-halopyridines can be nuanced. While the 2-position is often considered more electron-deficient, 4-halopyridines can sometimes exhibit greater reactivity. uoanbar.edu.iq This can be attributed to the stability of the Wheland intermediate, where a closer proximity of the negatively charged nitrogen to the electron-withdrawing halogen in the 2-substituted intermediate can be destabilizing. uoanbar.edu.iq For instance, in some cases, 4-chloropyridine (B1293800) has been shown to be more reactive than 2-chloropyridine (B119429). uoanbar.edu.iq However, other studies have shown that 2-chloropyridines can be significantly more reactive towards thiols than their 4-chloro counterparts. nih.gov

The 3-position is the least reactive towards nucleophilic substitution. This is due to the inability of the ring nitrogen to directly stabilize the negative charge in the intermediate through resonance. uoanbar.edu.iq Halogenation at the 3-position often requires harsher reaction conditions or alternative strategies like metalation-halogenation sequences or ring-opening and closing pathways. nih.govresearchgate.netchemrxiv.org

| Halogen Position | General Reactivity in SNAr | Reason for Reactivity |

| 2-position | High | The nitrogen atom stabilizes the negative charge of the Meisenheimer intermediate through resonance. wikipedia.orgyoutube.com |

| 4-position | High | The nitrogen atom stabilizes the negative charge of the Meisenheimer intermediate through resonance. wikipedia.orgyoutube.com |

| 3-position | Low | The nitrogen atom cannot directly stabilize the negative charge of the intermediate through resonance. uoanbar.edu.iq |

Role of Adjacent Halogens (Chloro, Fluoro) in Modulating Electrophilicity

The presence of multiple halogens on the pyridine ring further influences its electrophilicity and the regioselectivity of SNAr reactions. Generally, fluorine is a better leaving group than chlorine in SNAr reactions due to its high electronegativity, which makes the attached carbon more electrophilic. researchgate.net This "element effect" often follows the order F > Cl > Br > I for activated aryl halides. researchgate.net

In a molecule like 6-Chloro-4-fluoropyridin-2-amine, both the chloro and fluoro groups activate the ring towards nucleophilic attack. The relative reactivity of the C-F versus the C-Cl bond will depend on the specific reaction conditions and the nucleophile used. However, the fluorine at the 4-position is generally expected to be more labile than the chlorine at the 6-position in SNAr reactions.

The presence of an amino group at the 2-position, being an electron-donating group, can modulate the reactivity of the halogens. It can direct incoming electrophiles and can also influence the stability of the intermediates in nucleophilic substitution reactions.

Mechanistic Pathways of Amination Reactions

The amination of halogenated pyridines is a common and important transformation. One of the classic methods is the Chichibabin reaction, where pyridine reacts with sodium amide to produce 2-aminopyridine (B139424). wikipedia.org The mechanism is generally considered to be an addition-elimination reaction proceeding through a σ-adduct (Meisenheimer-type) intermediate. wikipedia.org

More contemporary methods for pyridine amination often involve transition metal-catalyzed cross-coupling reactions or proceed through the formation of phosphonium (B103445) salts. rsc.orgnih.gov In one strategy, the pyridine is converted to a phosphonium salt, which then reacts with an amine source. nih.gov Another approach involves the direct amination of pyridines via a nucleophilic substitution of hydrogen (SNH), which can be highly regioselective for the 4-position. nih.govresearchgate.net

In the context of polyhalogenated pyridines, selective amination can be achieved under base-promoted conditions. For instance, using N,N-dimethylformamide (DMF) as a source of dimethylamine (B145610) in the presence of a base like NaOtBu can lead to selective amination at the 2-position. acs.org The proposed mechanism involves either the direct nucleophilic attack of DMF at the C2-position or the in-situ generation of dimethylamine which then acts as the nucleophile. acs.org

Reactivity of the Aminopyridine Moiety

The 2-aminopyridine unit is a versatile functional group with a rich reaction chemistry.

Dual Nucleophilic Character of 2-Aminopyridines

2-Aminopyridines possess a dual nucleophilic character. The exocyclic amino group and the endocyclic ring nitrogen can both act as nucleophiles. This bifunctionality allows 2-aminopyridines to participate in a variety of reactions, including the formation of complexes with metal catalysts and serving as building blocks for heterocyclic synthesis. rsc.orgwikipedia.org The lone pair of electrons on the exocyclic nitrogen is generally more available for nucleophilic attack than the lone pair on the ring nitrogen, which is part of the aromatic system. However, the ring nitrogen's basicity and nucleophilicity can be significant, especially in reactions where it can be protonated or coordinate to a metal center.

Mechanistic Aspects of Cyclization Reactions Based on 2-Aminopyridines

The dual nucleophilicity of 2-aminopyridines makes them excellent substrates for a variety of cyclization reactions to form fused heterocyclic systems. These reactions are often key steps in the synthesis of medicinally important compounds. rsc.orgacs.orgacs.org

For example, 2-aminopyridines can react with α-halo ketones to form imidazo[1,2-a]pyridines. acs.org They can also undergo cyclization with alkyl acrylates or alkyl 3-halopropionates. acs.org Transition metal-catalyzed cyclization reactions of N-aryl-2-aminopyridines are particularly powerful for constructing complex N-heterocycles. rsc.org In these reactions, the pyridine nitrogen often acts as a directing group, facilitating C-H activation and subsequent cyclization. rsc.org The mechanism typically involves the formation of a metal complex, followed by insertion and reductive elimination steps. rsc.org

Another type of cyclization involves the reaction of 2-aminopyridines with reagents like ethyl malonate to form pyrido[1,2-a]pyrimidine (B8458354) derivatives. acs.org Multicomponent reactions involving enaminones, malononitrile, and primary amines can also lead to the formation of substituted 2-aminopyridines, which can then undergo further cyclization. nih.gov

Role of Amino Nitrogen in Nucleophilic Attack

The amino group at the C2 position of the pyridine ring plays a crucial role in the nucleophilic character of this compound. Generally, the nucleophilicity of amines demonstrates a trend where secondary amines are more nucleophilic than primary amines, which are in turn more nucleophilic than ammonia (B1221849). masterorganicchemistry.com This reactivity is correlated with basicity; stronger bases are typically stronger nucleophiles. masterorganicchemistry.com The amino nitrogen in aminopyridines can act as a nucleophile, for instance, by attacking the electrophilic peroxo oxygen of oxidizing agents like peroxomonosulfuric acid (PMSA). researchgate.net

The nucleophilicity of the amino group can be harnessed in various synthetic transformations. N-aminopyridinium salts, derived from aminopyridines, are notable for combining N-centered nucleophilicity with the potential for electrophilic or radical reactivity through the cleavage of the N–N bond. nih.gov These salts can engage in nucleophilic substitution reactions such as N-sulfonylation, N-acylation, or N-alkylation with suitable electrophiles. nih.gov Furthermore, pyridinium (B92312) ylides, generated by the deprotonation of N-aminopyridinium salts, are sufficiently nucleophilic to participate in reactions like nucleophilic aromatic substitution (SNAr) with heteroaryl halides. nih.gov

The following table summarizes the general trends in amine nucleophilicity:

| Amine Type | General Nucleophilicity Trend | Factors Influencing Nucleophilicity |

| Primary Amines | More nucleophilic than ammonia | Basicity, Steric hindrance |

| Secondary Amines | More nucleophilic than primary amines | Basicity, Steric hindrance |

| Aminopyridines | Acts as a nucleophile via the amino nitrogen | Position on the pyridine ring, Electronic effects of other substituents |

Photoinduced and Radical-Based Reactivity

Photoinduced Transformations in Pyridine Chemistry

Photoinduced reactions offer alternative pathways for the functionalization of pyridines. Aminopyridines may undergo photochemical degradation. epa.gov A contemporary strategy involves the use of visible light to initiate radical-based functionalization. nih.govacs.org This can be achieved through the formation of light-absorbing electron donor-acceptor (EDA) complexes between pyridinium salts and an appropriate electron-rich donor, which can lead to new reactivity even without a photocatalyst. nih.govacs.org

Another photochemical method for pyridine functionalization utilizes the reactivity of pyridinyl radicals. These radicals can be generated from the single-electron reduction of pyridinium ions and can subsequently couple with other radical species, such as allylic radicals. acs.org This approach provides a novel mechanism for creating C(sp²)–C(sp³) bonds with distinct regioselectivity compared to classical Minisci chemistry. acs.org

Radical-Mediated C-H Functionalization of Pyridines via N-Functionalized Pyridinium Salts

A significant advancement in pyridine chemistry is the radical-mediated C-H functionalization using N-functionalized pyridinium salts. nih.govacs.orgresearchgate.net This method serves as a powerful tool for the direct functionalization of the pyridine scaffold. nih.govacs.org Traditionally, radical functionalization of pyridines, such as the Minisci reaction, requires strongly acidic conditions. nih.govacs.orgresearchgate.net However, the use of N-functionalized pyridinium salts as radical precursors allows these reactions to proceed under mild, acid-free conditions, often initiated by visible light. nih.govacs.orgresearchgate.net

The key advantage of this approach is the enhanced reactivity and selectivity it offers. nih.govacs.org By functionalizing the nitrogen atom of the pyridine, it is possible to achieve exquisite regiocontrol in Minisci-type reactions, directing functionalization to the C2 and C4 positions. nih.govacs.orgresearchgate.net This method is particularly suitable for the late-stage functionalization of complex and bioactive molecules. nih.govacs.org

Site-Selective Functionalization and Regiocontrol

Achieving site-selective functionalization in pyridines is a persistent challenge due to the presence of multiple competing reaction sites and the electron-deficient nature of the ring. researchgate.netrsc.orgsnnu.edu.cnnih.gov Directing functionalization to a specific position, especially in unbiased systems, often leads to mixtures of regioisomers. nih.govacs.org

Strategies to control regioselectivity include:

N-Functionalized Pyridinium Salts: As discussed, this method provides excellent regiocontrol for C2 and C4 functionalization by modulating the electronic properties of the pyridine ring. nih.govacs.orgresearchgate.net

Directed Metalation: Using a directing group, it is possible to achieve metalation and subsequent functionalization at a specific position. snnu.edu.cnznaturforsch.com However, this requires the pre-installation and subsequent removal of the directing group. snnu.edu.cn

Halogen/Metal Exchange: This technique allows for the regioselective functionalization of halogenated pyridines. znaturforsch.com

Temporary Dearomatization: This strategy involves converting the pyridine into an electron-rich intermediate, which then undergoes regioselective electrophilic functionalization before rearomatization. nih.gov

For substituted pyridines, achieving meta-selective functionalization is particularly challenging due to the inherent electronic properties of the pyridine ring. snnu.edu.cnnih.govresearchgate.net

Oxidative Reactivity of Aminopyridines

Kinetic and Mechanistic Studies of Oxidation Processes

The oxidation of aminopyridines has been the subject of kinetic and mechanistic studies. For example, the oxidation of 3-aminopyridine (B143674) by peroxomonosulfuric acid (PMSA) in an aqueous medium follows second-order kinetics, being first order in both the peroxy acid and the substrate at a constant pH. researchgate.net The reaction mechanism involves the nucleophilic attack of the amino nitrogen on the electrophilic peroxo oxygen of the PMSA species. researchgate.net The pH-rate profile for this reaction is bell-shaped, indicating that various protonated and unprotonated forms of both the substrate and the oxidant are involved as reactive species. researchgate.net

In general, aminopyridines are susceptible to oxidation. The 2-aminopyridine scaffold, for instance, has a reduced oxidation potential compared to aniline, which makes it a safer alternative in certain applications as it is less prone to being oxidized to reactive and toxic nitroso species. nih.gov Mechanistic studies on amine oxidases, enzymes that catalyze the oxidation of amines, suggest that the oxidation of amines can proceed via a hydride transfer from the neutral amine to a flavin cofactor. nih.govnih.gov

The following table presents kinetic data from a study on the oxidation of 3-aminopyridine by PMSA:

| pH | k₂ (dm³ mol⁻¹ s⁻¹) |

| 3.2 | ~0.1 |

| 5.0 | ~0.4 |

| 7.3 | ~0.1 |

| Data is estimated from the bell-shaped profile described in the study. researchgate.net |

Role of Peroxyacids in Aminopyridine Oxidation

The oxidation of aminopyridines using peroxyacids is a fundamental transformation that can proceed via two primary, often competing, pathways: N-oxidation of the heterocyclic nitrogen atom or oxidation of the exocyclic amino group. The specific outcome for a given substrate, such as this compound, is governed by the nature of the peroxyacid, the reaction conditions, and the electronic properties of the substituents on the pyridine ring.

Peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA) and peracetic acid, are versatile oxidizing agents widely employed for these transformations. thieme-connect.decdnsciencepub.comorganic-chemistry.org They act as electrophilic sources of an oxygen atom. The general mechanism for the oxidation of alkenes to epoxides by peroxyacids is a concerted process, highlighting the electrophilic nature of the peroxyacid's oxygen. youtube.comyoutube.com A similar electrophilic attack occurs on the nucleophilic nitrogen atoms of an aminopyridine.

The primary reaction pathway for many pyridine derivatives, including aminopyridines, is the N-oxidation of the ring nitrogen. orgsyn.org This reaction leads to the formation of a pyridine N-oxide, a class of compounds with distinct reactivity compared to the parent pyridine. nih.govbohrium.com The formation of pyridine N-oxide from pyridine using peracetic acid is a well-established procedure. orgsyn.org For 2-aminopyrimidines, which are structurally related to 2-aminopyridines, N-oxidation has been shown to occur readily with peracetic acid, often in higher yields than with m-CPBA. cdnsciencepub.com

The substituents on the pyridine ring significantly influence the susceptibility of the ring nitrogen to oxidation. The amino group at the 2-position is an electron-donating group, which increases the electron density at the ring nitrogen, thereby facilitating electrophilic attack by the peroxyacid and promoting N-oxide formation. cdnsciencepub.com Conversely, the electron-withdrawing chloro and fluoro substituents at positions 6 and 4, respectively, decrease the basicity and nucleophilicity of the ring nitrogen. This deactivation makes the oxidation of this compound more challenging compared to unsubstituted 2-aminopyridine, likely requiring more forcing reaction conditions.

A competing reaction is the oxidation of the exocyclic amino group itself. The oxidation of aromatic amines to their corresponding nitroarenes using m-CPBA has been documented. daneshyari.com This reaction typically requires multiple equivalents of the oxidant and proceeds through intermediate species like nitroso compounds. The choice of solvent can also play a crucial role; for instance, 1,2-dichloroethane (B1671644) has been found to be a superior solvent for the m-CPBA oxidation of anilines to nitrobenzenes. daneshyari.com

In the case of 2-aminopyridines, N-oxidation of the ring nitrogen is generally the favored pathway over the oxidation of the amino group, especially when a single equivalent of the peroxyacid is used under controlled conditions. thieme-connect.decdnsciencepub.com The higher basicity of the endocyclic nitrogen compared to the exocyclic amino nitrogen in 2-aminopyridine directs the electrophilic peroxyacid to the ring nitrogen. However, the formation of byproducts resulting from the oxidation of the amino group cannot be entirely ruled out, particularly with excess oxidant or higher temperatures.

The table below summarizes the potential oxidation reactions of a substituted aminopyridine with peroxyacids based on established research findings.

| Reaction Type | Reagent | Substrate Class | Potential Product(s) | Ref. |

| Ring N-Oxidation | Peracetic acid, m-CPBA | Aminopyridines, Aminopyrimidines | Aminopyridine N-oxide | cdnsciencepub.com |

| Amino Group Oxidation | m-CPBA (excess) | Aromatic Amines | Nitrosoarene, Nitroarene | daneshyari.com |

Computational Chemistry and Theoretical Studies

Quantum Chemical Computations for Molecular Structure and Electronic States

Quantum chemical computations are fundamental to understanding the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These methods can predict molecular geometries, orbital energies, and other electronic properties with a high degree of accuracy.

Density Functional Theory (DFT) has emerged as a principal tool for investigating the electronic structure of pyridine (B92270) derivatives. ias.ac.inresearchgate.net By employing functionals such as B3LYP with appropriate basis sets like 6-311G+(d,p), researchers can calculate key parameters that govern molecular behavior. ias.ac.in For 6-Chloro-4-fluoropyridin-2-amine, DFT calculations would reveal the optimized molecular geometry, including bond lengths and angles, which are influenced by the electronic effects of the chloro, fluoro, and amino substituents. The electron-withdrawing nature of the halogen atoms and the electron-donating character of the amino group create a unique electronic environment within the pyridine ring.

Studies on substituted pyridines have demonstrated that DFT is effective in predicting their nucleophilicity. ias.ac.in These calculations can establish a quantitative scale for the nucleophilic character of a range of pyridine derivatives. ias.ac.in For this compound, DFT would likely predict a moderate nucleophilicity due to the competing effects of the activating amino group and the deactivating halogen substituents.

| Property | Description | Relevance to this compound |

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Determines the spatial orientation of the chloro, fluoro, and amino groups, which impacts its interaction with other molecules. |

| Electron Density Distribution | The probability of finding an electron at any given point in the molecule. | Highlights the electron-rich and electron-deficient regions, indicating potential sites for electrophilic and nucleophilic attack. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences its solubility and intermolecular interactions. |

This table is generated based on the general capabilities of DFT as applied to substituted pyridines.

The valence orbitals, which are the outermost occupied orbitals of a molecule, are crucial in determining its chemical and physical properties. High-resolution vacuum ultraviolet mass-analyzed threshold ionization (VUV-MATI) spectroscopy, coupled with computational methods, can provide detailed information about the valence orbitals and ionization dynamics of halogenated pyridines. aip.orgnih.gov

For a molecule like this compound, the analysis would focus on the highest occupied molecular orbital (HOMO) and nearby orbitals. The ionization energy, which is the energy required to remove an electron from the HOMO, is a key parameter that can be accurately determined. aip.org Studies on related compounds like 3-chloropyridine (B48278) show that chlorine substitution increases the ionization energy compared to unsubstituted pyridine due to the inductive effect of the halogen. aip.org A similar trend would be expected for this compound.

The presence of both chlorine and fluorine atoms on the pyridine ring significantly influences the energy and composition of the molecular orbitals. aip.orgnih.gov The electronegativity of these halogens leads to a stabilization (lowering of energy) of the σ and π orbitals of the pyridine ring. aip.org The specific positions of the substituents are also critical. In this compound, the chlorine at position 6 and the fluorine at position 4 will have distinct effects on the electronic structure.

Research on chloropyridines indicates that the HOMO is primarily a π orbital of the pyridine ring, while the HOMO-1 often involves the nonbonding orbital of the nitrogen atom. nih.gov The relative ordering and energy spacing of these orbitals are sensitive to the position of the halogen substituent. nih.gov For this compound, computational analysis would be essential to delineate the precise nature and energy levels of its valence orbitals.

Frontier Molecular Orbital (FMO) Analysis of Reactivity

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the HOMO of one molecule and the lowest unoccupied molecular orbital (LUMO) of another. The energies and shapes of these orbitals are key to understanding and predicting chemical reactions.

Computational studies on various substituted pyridines have established correlations between FMO energies and experimental observations of reactivity. ias.ac.in For instance, the nucleophilicity of pyridines can be directly related to the energy of the HOMO. ias.ac.in

| Orbital | Energy (eV) - Illustrative Values | Description | Implication for Reactivity |

| HOMO | -6.5 | The highest energy orbital containing electrons. | A higher HOMO energy indicates greater nucleophilicity and ease of oxidation. |

| LUMO | -0.5 | The lowest energy orbital without electrons. | A lower LUMO energy indicates greater electrophilicity and ease of reduction. |

| HOMO-LUMO Gap | 6.0 | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher polarizability and greater chemical reactivity. |

This table presents illustrative values for a substituted pyridine like this compound based on general trends observed in computational studies of similar molecules.

FMO theory is also instrumental in explaining the regioselectivity of chemical reactions, predicting at which atomic site a reaction is most likely to occur. The spatial distribution (shape) of the HOMO and LUMO is critical in this regard. For an electrophilic attack, the reaction will preferentially occur at the atom where the HOMO has the largest coefficient. Conversely, for a nucleophilic attack, the site with the largest coefficient in the LUMO will be favored.

In the case of this compound, FMO analysis would predict the most probable sites for electrophilic substitution (such as protonation or further halogenation) and nucleophilic substitution. The interplay of the directing effects of the amino, chloro, and fluoro groups would be rationalized by examining the electron density distribution within the frontier orbitals. For instance, the amino group is a strong ortho-, para-director, which would influence the reactivity of the adjacent carbon atoms. However, the positions of the halogens would also modulate this effect.

Mechanistic Investigations through Computational Modeling

Characterization of Transition States and Intermediates

No specific data is available for the characterization of transition states and intermediates in reactions involving this compound.

Simulation of Reaction Pathways

There are no available simulations of reaction pathways for this compound.

Analysis of Catalytic Mechanisms and Synergistic Effects

A detailed analysis of catalytic mechanisms and potential synergistic effects involving this compound has not been reported in the literature.

Reactivity in Interstellar Environments (as a theoretical model)

No theoretical studies have been published that model the reactivity of this compound in interstellar environments.

Advanced Spectroscopic Characterization for Mechanistic and Structural Insights

High-Resolution Vacuum Ultraviolet Mass-Analyzed Threshold Ionization (VUV-MATI) Spectroscopy

High-Resolution Vacuum Ultraviolet Mass-Analyzed Threshold Ionization (VUV-MATI) spectroscopy is a powerful technique for determining the precise ionization energies and vibrational frequencies of cations, providing deep insights into molecular electronic structure and bonding.

Determination of Adiabatic Ionization Energies (AIEs)

The adiabatic ionization energy (AIE) represents the minimum energy required to remove an electron from a molecule in its ground state to form a cation in its ground vibrational state. Despite the utility of VUV-MATI spectroscopy for such determinations, a specific study reporting the AIE of 6-Chloro-4-fluoropyridin-2-amine could not be identified in a comprehensive search of scientific literature. Research on related substituted pyridines has demonstrated the successful application of this technique. For instance, studies on similar halogenated pyridines have precisely determined their AIEs, showcasing the capability of the method. However, without a dedicated experimental investigation, the AIE for this compound remains to be determined.

Vibrational Spectra Analysis and Vibronic Coupling

VUV-MATI spectroscopy also yields detailed vibrational spectra of the cation, which can be analyzed to understand the geometric and electronic changes upon ionization. This analysis often involves Franck-Condon simulations to assign the observed vibrational bands. A detailed vibrational analysis and investigation of vibronic coupling for the this compound cation using VUV-MATI spectroscopy has not been reported in the available scientific literature. Such an analysis would be valuable for understanding the influence of the chloro, fluoro, and amino substituents on the geometry and vibrational modes of the pyridine (B92270) ring in the cationic state.

NMR Spectroscopy for Mechanistic Elucidation and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming molecular structures and for studying reaction mechanisms by identifying transient intermediate species and characterizing protonation events.

Investigation of Intermediate Species

The synthesis of this compound and its derivatives may involve several intermediate steps. While a patent for a herbicidal compound mentions the synthesis of this compound, it provides ¹H-NMR data for the final products of subsequent reactions, not for the intermediates leading to this compound itself. google.com A detailed study focusing on the isolation and NMR characterization of intermediates in the synthesis of this specific compound is not publicly available.

Protonated Species and Network Formation

The basicity of the pyridine nitrogen and the amino group in this compound suggests that it can be protonated in acidic conditions, potentially leading to the formation of specific networks in solution or the solid state. However, specific NMR studies on the protonated forms of this compound and the characterization of any resulting hydrogen-bonded networks are not found in the current body of scientific literature.

Spectroscopic Studies of Intramolecular Interactions

The substituents on the pyridine ring of this compound, particularly the amino group in proximity to the ring nitrogen and the chloro group, create the potential for intramolecular interactions, such as hydrogen bonding. These interactions can significantly influence the compound's conformation and reactivity. A dedicated spectroscopic study, for instance using infrared (IR) or NMR spectroscopy, to probe for specific intramolecular interactions within the this compound molecule has not been reported. While studies on other substituted aminopyridines have explored such phenomena, specific data for the title compound is lacking.

Synthetic Utility and Applications As Building Blocks

Precursors for Azaheterocyclic Ring Systems

The 2-aminopyridine (B139424) moiety is a cornerstone for the synthesis of a wide array of nitrogen-fused heterocycles. The presence of chloro and fluoro substituents on the pyridine (B92270) ring of 6-Chloro-4-fluoropyridin-2-amine provides additional reaction sites, allowing for sequential and regioselective modifications.

The primary amino group and the adjacent ring nitrogen atom in 2-aminopyridine derivatives are perfectly positioned to act as a binucleophile in cyclization reactions, leading to the formation of N-fused heterocyclic systems. These systems are prevalent in medicinal chemistry and materials science. rsc.org

Five-Membered Fused Systems: Five-membered heterocycles, such as imidazoles and triazoles, are crucial components of many pharmaceutical drugs. frontiersin.orgfrontiersin.orgnih.gov The synthesis of these rings fused to a pyridine core often involves the reaction of a 2-aminopyridine with a reagent containing a two-carbon or equivalent electrophilic unit. This process typically results in the formation of a 6,5-fused ring system. nih.gov The general strategy involves an initial reaction at the exocyclic amino group followed by an intramolecular cyclization onto the endocyclic pyridine nitrogen.

Six-Membered Fused Systems: Six-membered heterocycles are also fundamental structures in organic and medicinal chemistry. frontiersin.org The fusion of a six-membered ring to the pyridine core of this compound can be achieved by reacting it with a three-carbon dielectrophilic partner. This leads to the formation of 6,6-fused bicyclic structures, such as the pyrido[1,2-a]pyrimidine (B8458354) scaffold. frontiersin.orgresearchgate.netthieme.com

The synthesis of these fused systems is critical as they form the core of many biologically active compounds. researchgate.net

Imidazo[1,2-a]pyridines: This particular class of 6,5-fused heterocycles is recognized as a "drug prejudice" scaffold due to its extensive applications in medicinal chemistry. rsc.org The synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines is well-established and can be accomplished through several synthetic strategies:

Condensation Reactions: A common method involves the condensation of a 2-aminopyridine with an α-haloketone. The reaction proceeds via initial N-alkylation of the endocyclic pyridine nitrogen, followed by intramolecular cyclization and dehydration.

Multicomponent Reactions (MCRs): Reactions like the Groebke-Blackburn-Bienaymé reaction (GBBR) allow for the one-pot synthesis of substituted imidazo[1,2-a]pyridines from a 2-aminopyridine, an aldehyde, and an isocyanide, offering high efficiency and molecular diversity. researchgate.net

Oxidative Coupling: Copper-catalyzed aerobic oxidative methods have been developed to synthesize imidazo[1,2-a]pyridines from 2-aminopyridines and ketones, providing a greener alternative to traditional methods. organic-chemistry.org

Pyrido[1,2-a]pyrimidines: These 6,6-fused heterocycles are also of significant interest. researchgate.net Their synthesis often involves the reaction of 2-aminopyridines with 1,3-dicarbonyl compounds, α,β-unsaturated carbonyl compounds, or ketonitriles. researchgate.net For instance, a one-pot, three-component reaction of a 2-aminopyridine, an aroylacetonitrile, and an orthoester can yield an intermediate that cyclizes in the presence of acid to form the pyrido[1,2-a]pyrimidine system. researchgate.net

| Starting Material | Reagent(s) | Resulting Heterocycle | Reaction Type |

| 2-Aminopyridine | α-Haloketone | Imidazo[1,2-a]pyridine | Condensation |

| 2-Aminopyridine | Aldehyde, Isocyanide | Imidazo[1,2-a]pyridine | Multicomponent Reaction (GBBR) |

| 2-Aminopyridine | Ketone, CuI/O₂ | Imidazo[1,2-a]pyridine | Oxidative Coupling |

| 2-Aminopyridine | Aroylacetonitrile, Orthoester, Acid | Pyrido[1,2-a]pyrimidine | Three-component/Cyclization |

The reactivity of 2-aminopyridines like this compound makes them valuable substrates for developing new synthetic methodologies. organic-chemistry.org The development of efficient, selective, and environmentally benign reactions is a central goal of modern organic synthesis. For example, ultrasound-assisted, metal-free C-H functionalization of ketones using a KI/tert-butyl hydroperoxide system in water has been used to synthesize imidazo-fused heterocycles, showcasing a green chemistry approach. organic-chemistry.org Furthermore, facile and mild cyclodehydration reactions mediated by triflic anhydride (B1165640) have been developed to rapidly synthesize 3-aminoimidazo[1,2-a]pyridines, tolerating a variety of functional groups. organic-chemistry.org These methodological advancements expand the toolkit available to chemists for constructing complex molecular architectures.

Scaffold for Complex Chemical Structure Elaboration

Beyond its use in forming fused rings, this compound serves as a versatile scaffold. The halogen atoms at the C4 and C6 positions are key handles for further molecular elaboration, allowing for the introduction of diverse substituents and the construction of more complex chemical entities.

Fluorinated organic compounds are of immense importance in medicinal chemistry, agrochemicals, and materials science. americanelements.com The introduction of fluorine can significantly alter a molecule's physical, chemical, and biological properties, such as metabolic stability and binding affinity. This compound is a valuable fluorinated building block, providing a ready source of a fluorinated pyridine ring. bldpharm.combldpharm.com

The chloro and fluoro substituents on the pyridine ring are susceptible to nucleophilic aromatic substitution (SNAr). nih.gov This allows for the regioselective replacement of these halogens with a wide range of nucleophiles (N-, O-, S-, and C-based), providing a straightforward route to a diverse library of substituted fluoropyridine derivatives. The relative reactivity of the C4-fluoro and C6-chloro positions towards nucleophilic attack can often be controlled by the reaction conditions and the nature of the nucleophile, enabling selective functionalization.

Direct C-H functionalization has emerged as a powerful strategy in organic synthesis, offering a more atom- and step-economical approach to modifying organic molecules compared to traditional cross-coupling methods that require pre-functionalized substrates. The pyridine ring of this compound possesses C-H bonds at the C3 and C5 positions that are potential sites for such transformations.

While direct C-H functionalization on this specific molecule is not widely reported, methodologies developed for other pyridine systems are highly relevant. For instance, late-stage C-H fluorination of substituted pyridines adjacent to the ring nitrogen using reagents like AgF₂ has been demonstrated. nih.gov This is often followed by a nucleophilic aromatic substitution of the newly installed fluoride (B91410), effectively achieving a C-H amination, etherification, or other functionalization. nih.gov Such strategies could potentially be applied to derivatives of this compound to install additional functionality at the C3 or C5 positions, further elaborating the molecular scaffold.

Advanced Functionalization Strategies

The functionalization of heterocyclic compounds is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecules with desired properties. Pyridine derivatives are particularly important scaffolds in pharmaceuticals and agrochemicals. rsc.orgresearchgate.net Advanced strategies are continuously being developed to functionalize such molecules with high precision and efficiency.

Divergent Functionalization of C(sp³)-H Bonds

The direct functionalization of unactivated C(sp³)–H bonds represents a major goal in synthesis due to its potential to streamline the construction of complex molecules from simple precursors. acs.org Pyridine-containing molecules can play a crucial role in these transformations, often acting as directing groups to guide a catalyst to a specific C-H bond.

In this context, a molecule like this compound, when incorporated into a larger substrate, can serve as a powerful directing group. The pyridine nitrogen can coordinate to a transition metal catalyst (e.g., Palladium, Rhodium), positioning it in proximity to specific C(sp³)–H bonds on aliphatic chains attached elsewhere on the molecule. This directed C-H activation enables selective arylation, alkylation, or other modifications. nih.gov

Furthermore, strategies employing pyridine N-oxides as precursors for hydrogen atom transfer (HAT) agents have emerged. acs.org Under photoredox catalysis, the N-oxide can be converted into a reactive oxygen-centered radical capable of abstracting a hydrogen atom from a C(sp³)–H bond, which can then be functionalized. The electronic properties of the parent pyridine, influenced by substituents like chloro and fluoro groups, can tune the reactivity of the corresponding N-oxide and the subsequent HAT process.

Enantioselective Functionalization Approaches

The synthesis of chiral molecules is of paramount importance, particularly in the pharmaceutical industry where the biological activity of a compound is often dependent on its stereochemistry. Enantioselective functionalization of pyridines allows for the creation of valuable chiral piperidines and other saturated heterocycles. researchgate.netrsc.org

Several strategies have been developed for the asymmetric functionalization of the pyridine ring:

Catalytic Asymmetric Hydrogenation: This method involves the reduction of the pyridine ring to a chiral piperidine (B6355638) using a chiral transition metal catalyst. The substrate's electronic properties are critical, and often an activation step is required. researchgate.net

Nucleophilic Addition to Pyridinium (B92312) Salts: Pyridine can be activated by forming a pyridinium salt with an acylating agent. A subsequent Ni-catalyzed cross-coupling with an organozinc reagent in the presence of a chiral ligand can yield enantioenriched 2-aryl-1,2-dihydropyridines. rsc.org This approach transforms the flat, achiral pyridine into a versatile, chiral three-dimensional building block.

Asymmetric C-H Functionalization: Directing group strategies can be combined with chiral ligands to achieve enantioselective C-H activation at positions ortho to the directing group. acs.org

For a substrate like this compound, these methods offer pathways to chiral derivatives. The electron-deficient nature of the ring could influence its reactivity in both hydrogenation and nucleophilic addition reactions. The amino group could also serve as an anchor point for a chiral auxiliary to direct stereoselective transformations.

Applications in Supramolecular Chemistry

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and metal coordination. wikipedia.org Pyridine-based units are exceptional building blocks for designing complex supramolecular architectures due to their well-defined geometry and interaction capabilities. researchgate.netmdpi.com

Pyridine-Based Monomers for Supramolecular Copolymerization

Supramolecular polymers are formed through the reversible, non-covalent association of monomeric units. wikipedia.org This reversibility imparts unique properties, such as self-healing and responsiveness to external stimuli. Copolymerization, the assembly of two or more different monomers, allows for the creation of materials with precisely controlled structures and functions. nih.gov

Pyridine-containing molecules are excellent candidates for monomers in supramolecular copolymerization. researchgate.net this compound possesses several features that make it a potentially valuable monomer:

Hydrogen Bonding: The 2-amino group provides two hydrogen bond donors, while the pyridine nitrogen acts as a hydrogen bond acceptor. This allows for directional and specific self-assembly or co-assembly with complementary partners.

π-Stacking: The aromatic pyridine ring can participate in π-π stacking interactions, which contribute to the stability of the resulting supramolecular structure. researchgate.net

Halogen Bonding: The chlorine atom can act as a halogen bond donor, providing an additional, directional non-covalent interaction to guide assembly.

Amplification of Asymmetry in Supramolecular Assemblies

A fascinating aspect of supramolecular chemistry is the ability to transfer and amplify chirality from the molecular level to the macroscopic scale. nih.gov This can be achieved through mechanisms like the "sergeant-and-soldiers" principle, where a small amount of a chiral monomer (the "sergeant") dictates the preferred helicity of a much larger population of achiral monomers (the "soldiers") within a supramolecular polymer. nih.gov

While this compound is itself achiral, it could function as a "soldier" monomer in such an assembly. If co-polymerized with a chiral monomer—for instance, a derivative of the title compound bearing a chiral side chain—a strong amplification of asymmetry could be observed. nih.gov The co-assembly of achiral supramolecular polymers with chiral additives, such as surfactants, has also been shown to induce a preferred helicity in the final structure. nih.gov The specific non-covalent interactions facilitated by the fluoro, chloro, and amino groups on the pyridine ring would play a critical role in the efficiency of this chirality transfer and amplification process. nih.govnih.gov

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies

The current synthetic routes to 6-Chloro-4-fluoropyridin-2-amine often rely on traditional methods that may involve harsh conditions or multi-step processes. google.com Future research should prioritize the development of more efficient, economical, and environmentally benign synthetic strategies.

A significant area for exploration is the application of modern cross-coupling and C-H functionalization reactions. nih.govyoutube.com These methods offer the potential for more direct and atom-economical syntheses, reducing waste and avoiding the need for pre-functionalized starting materials. For instance, rhodium(III)-catalyzed C-H functionalization has emerged as a powerful tool for the synthesis of multi-substituted fluorinated pyridines. nih.gov Investigating similar catalytic systems for the direct amination or fluorination of a dichloropyridine precursor could provide a more streamlined route to this compound.

Furthermore, the principles of green chemistry should be integrated into the synthetic design. This includes the exploration of:

Flow Chemistry: Continuous-flow processing can offer improved safety, better heat and mass transfer, and the ability to safely handle hazardous reagents or intermediates, leading to higher yields and purity. nih.gov

Alternative Solvents: Research into the use of greener solvents or even solvent-free reaction conditions, such as mechanochemical synthesis, could significantly reduce the environmental impact of the production process. researchgate.net

Novel Cycloaddition Strategies: Formal (3+3) cycloaddition reactions of enamines with unsaturated aldehydes and ketones are being developed for the practical synthesis of substituted pyridines and could be adapted for this specific target. acs.org

| Synthetic Approach | Potential Advantages | Key Research Focus |

| C-H Functionalization | Atom economy, reduced steps, access to novel derivatives. nih.govresearchgate.net | Development of selective catalysts for direct amination and fluorination. |

| Flow Chemistry | Improved safety, scalability, and process control. nih.gov | Optimization of reaction parameters in continuous-flow reactors. |

| Mechanochemistry | Reduced solvent waste, potential for novel reactivity. researchgate.net | Screening of reaction conditions under solvent-free grinding. |

| Novel Cycloadditions | Modular and convergent synthesis from simple precursors. acs.orgnih.govacs.org | Design of appropriate precursors for the target substitution pattern. |

In-Depth Computational Studies on Complex Reaction Energetics

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens through which to understand the intricate details of reaction mechanisms and predict reactivity. nih.govresearchgate.netresearchgate.net For this compound, in-depth computational studies can provide invaluable insights that are difficult to obtain through experimental means alone.

Future computational work should focus on:

Mapping Reaction Pathways: Elucidating the precise mechanisms and transition state energetics for the synthesis and subsequent reactions of this compound. This includes modeling the nucleophilic aromatic substitution (SNAr) reactions that are characteristic of halopyridines. nih.gov

Understanding Substituent Effects: Quantifying the electronic and steric influence of the chloro, fluoro, and amino groups on the reactivity of the pyridine (B92270) ring. This knowledge is crucial for predicting regioselectivity in functionalization reactions. youtube.com

Virtual Screening of Catalysts: Computationally screening libraries of potential catalysts for novel synthetic transformations, thereby accelerating the discovery of new and more efficient reactions.

| Computational Method | Research Application for this compound | Expected Insights |

| Density Functional Theory (DFT) | Calculation of reaction energy profiles and transition state structures. nih.gov | Mechanistic understanding of synthetic and functionalization reactions. |

| Ab Initio Methods | High-accuracy calculation of molecular properties and reaction barriers. researchgate.net | Benchmarking DFT results and providing precise energetic data. |

| Molecular Dynamics (MD) | Simulation of solvent effects and conformational dynamics. | Understanding the role of the reaction environment on reactivity. |

Exploration of New Reactivity Modes and Selective Functionalization

The presence of three distinct functional groups (amino, chloro, and fluoro) on the pyridine ring of this compound presents both a challenge and an opportunity for selective chemical modification. Future research should aim to unlock new reactivity modes and develop highly selective functionalization strategies.

Key areas for exploration include:

Orthogonal Functionalization: Developing methods to selectively react one of the halogen atoms in the presence of the other. For example, leveraging the differential reactivity of C-Cl and C-F bonds in cross-coupling reactions or nucleophilic substitutions. The C-F bond can be functionalized using inexpensive reagents like lithium iodide. organic-chemistry.org

Late-Stage Functionalization: The ability to introduce new functional groups into the molecule at a late stage of a synthetic sequence is highly valuable, particularly in drug discovery. acs.org Research into the late-stage C-H functionalization of this compound could provide rapid access to a diverse range of analogues for biological screening.

Photoredox and Electrocatalysis: These emerging fields in synthetic chemistry offer unique reactivity patterns that are often complementary to traditional thermal methods. Exploring the use of light or electricity to mediate novel transformations of this compound could lead to the discovery of unprecedented reactions.

| Functionalization Strategy | Target Position(s) | Potential Transformations |

| Selective Nucleophilic Aromatic Substitution (SNAr) | C6 (Cl) or C4 (F) | Etherification, amination, thiolation. orgsyn.org |

| Transition Metal-Catalyzed Cross-Coupling | C6 (Cl) or C4 (F) | Suzuki, Buchwald-Hartwig, Sonogashira couplings. |

| Direct C-H Functionalization | C3 and C5 | Borylation, arylation, alkylation. nih.gov |

| Photoredox Catalysis | Ring system | Radical additions, trifluoromethylation. |

Advanced Spectroscopic Probes for Real-Time Mechanistic Monitoring

A detailed understanding of reaction mechanisms is fundamental to optimizing existing processes and developing new ones. The application of Process Analytical Technology (PAT), which involves the use of in-situ spectroscopic techniques for real-time reaction monitoring, is a crucial area for future research. katsura-chemical.co.jp

For this compound, advanced spectroscopic probes can be employed to:

Identify Reaction Intermediates: Techniques like real-time Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can help to detect and characterize transient intermediates that may not be observable through traditional offline analysis. katsura-chemical.co.jpnih.gov

Determine Reaction Kinetics: By continuously monitoring the concentrations of reactants, intermediates, and products, it is possible to obtain detailed kinetic data, which is essential for understanding the reaction mechanism and optimizing process parameters. acs.org

Ensure Process Robustness: Real-time monitoring can be used to ensure batch-to-batch consistency and to develop more robust and reliable manufacturing processes. nih.gov

| Spectroscopic Technique | Application in Studying this compound | Information Gained |

| Real-Time NMR Spectroscopy | Monitoring the progress of synthesis and functionalization reactions. nih.gov | Structural elucidation of intermediates, reaction kinetics. |

| In-situ IR (ReactIR™) | Tracking the consumption of reactants and formation of products. katsura-chemical.co.jp | Reaction profiles, endpoint determination, kinetic data. |

| Raman Spectroscopy | Non-invasive monitoring of reactions in flow or batch. nih.gov | Real-time conversion, detection of side products. |

| Mass Spectrometry (PESI-MS) | Rapid analysis of reaction mixtures without chromatography. shimadzu.com | Tracking molecular weight changes, identifying products and byproducts. |

Q & A

Basic: What are the standard synthetic protocols for preparing 6-Chloro-4-fluoropyridin-2-amine?

Methodological Answer:

The synthesis typically involves catalytic cross-coupling reactions or nucleophilic substitution. A common approach uses palladium-catalyzed Buchwald-Hartwig amination, where 6-chloro-4-fluoropyridine-2-amine precursors react with ammonia or amine derivatives under inert conditions. For example, Pd(OAc)₂ and Xantphos as ligands in toluene at 80–100°C yield the target compound . Purification often involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization. Reaction progress is monitored via TLC or HPLC, with final characterization by H/C NMR and high-resolution mass spectrometry (HRMS) .

Advanced: How can reaction conditions be optimized to address low yields in cross-coupling reactions involving this compound?

Methodological Answer:

Low yields often stem from competing side reactions (e.g., dehalogenation or ligand decomposition). Optimization strategies include:

- Catalyst Screening: Testing Pd catalysts (e.g., Pd₂(dba)₃ vs. Pd(OAc)₂) and ligands (Xantphos, SPhos) to enhance selectivity .

- Solvent Effects: Replacing toluene with dioxane or THF to improve solubility of intermediates.

- Temperature Gradients: Using a stepwise temperature ramp (e.g., 60°C → 100°C) to minimize side reactions .

- Additives: Introducing Cs₂CO₃ or K₃PO₄ as bases to stabilize intermediates.

Documentation of reaction kinetics via in-situ IR or UV-vis spectroscopy can identify bottlenecks .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): H NMR (400–500 MHz) identifies substituent positions (e.g., aromatic protons at δ 6.5–8.0 ppm), while C NMR confirms fluorine and chlorine substitution patterns .

- Mass Spectrometry: HRMS (ESI or EI) verifies molecular weight (e.g., [M+H]+ at m/z 161.05 for C₅H₅ClFN₂) .

- X-ray Crystallography: Resolves stereoelectronic effects of the chloro-fluoro substitution (if single crystals are obtainable) .

Advanced: How can computational methods (DFT) predict reactivity trends in derivatives of this compound?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects:

- Fukui Indices: Identify nucleophilic/electrophilic sites (e.g., the chloro group as a leaving group) .

- Solvent Models: PCM or SMD simulations predict solvation effects on reaction pathways.

- Transition State Analysis: Locates energy barriers for substitution reactions (e.g., SNAr at the 4-fluoro position). Validate results against experimental kinetic data (e.g., Arrhenius plots) .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

The compound is moisture-sensitive due to the reactive chloro group. Storage recommendations:

- Temperature: -20°C under argon or nitrogen to prevent hydrolysis.

- Light Exposure: Use amber vials to avoid photodegradation.

- Compatibility: Avoid contact with metals (e.g., aluminum) that may catalyze decomposition .

Advanced: How can conflicting spectroscopic data (e.g., NMR signal overlap) be resolved for derivatives?

Methodological Answer:

- 2D NMR Techniques: COSY and HSQC resolve overlapping aromatic signals by correlating H-H and H-C couplings .

- Isotopic Labeling: N or F labeling simplifies assignments in crowded spectra.

- Dynamic NMR: Variable-temperature studies distinguish conformational exchange broadening from true signal overlap .

Basic: What are the common synthetic byproducts of this compound, and how are they mitigated?

Methodological Answer:

Common byproducts include:

- Dehalogenated Products: Formed via Pd-catalyzed reduction; minimized by using degassed solvents and inert atmospheres .

- Dimerization: Occurs under high concentrations; controlled via dropwise addition of reagents.

- Oxidation Products: Prevented by adding radical scavengers (e.g., BHT) .

Advanced: What strategies enable regioselective functionalization of this compound for drug discovery?

Methodological Answer:

- Directed Ortho-Metalation: Use of LiTMP or LDA to deprotonate the amine, enabling selective halogenation at the 6-position .

- Protection/Deprotection: Boc protection of the amine directs cross-coupling to the chloro or fluoro positions .

- Bioisosteric Replacements: Substituting fluorine with trifluoromethyl groups enhances metabolic stability (validated via in vitro CYP450 assays) .

Basic: How does the electronic nature of substituents influence the reactivity of this compound?

Methodological Answer:

- Electron-Withdrawing Effects: Fluorine at position 4 activates the chloro group at position 6 for nucleophilic substitution (Hammett σₚ constants: F = +0.06, Cl = +0.23).

- Resonance Effects: The amine at position 2 donates electron density, moderating the reactivity of adjacent substituents. Computational NBO analysis quantifies these interactions .

Advanced: How can mechanistic studies resolve contradictions in catalytic cycle proposals for amination reactions?

Methodological Answer:

- Kinetic Isotope Effects (KIE): Compare to identify rate-determining steps (e.g., oxidative addition vs. reductive elimination) .

- In-Situ Spectroscopy: Raman or EPR tracks Pd oxidation states during catalysis.

- DFT-MD Simulations: Model transition states to reconcile theoretical and experimental activation energies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.